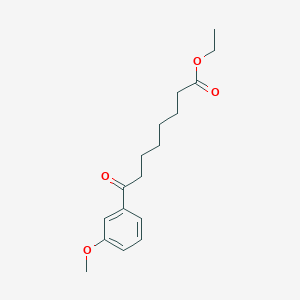

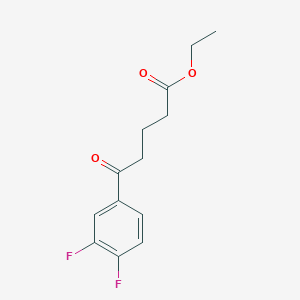

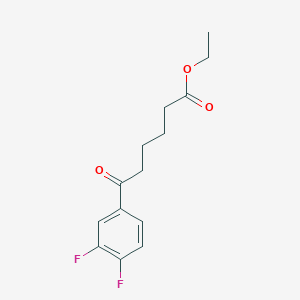

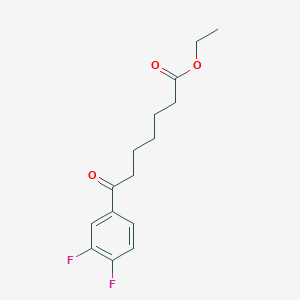

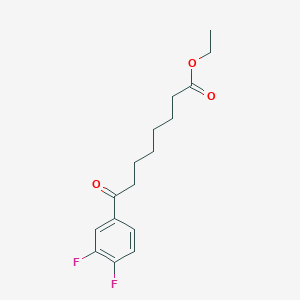

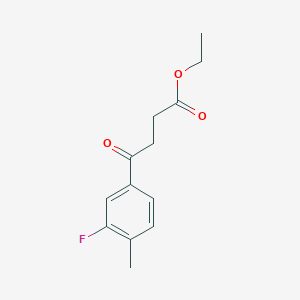

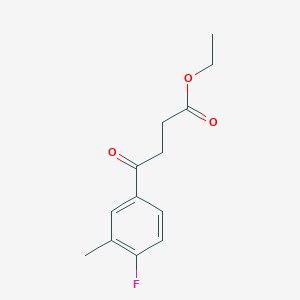

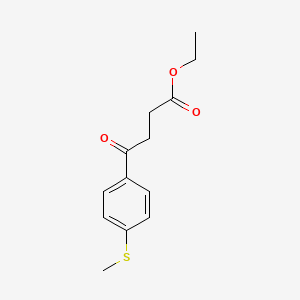

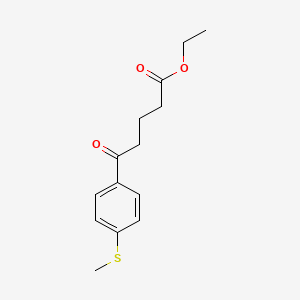

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound belonging to the “heterostilbene” derivative, namely ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound structurally similar to Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate, has been synthesized and is an intermediate in the development of the antiobesity agent rimonabant. This showcases the potential of ethyl 4-oxobutyrate derivatives in pharmaceutical synthesis (Hao Zhi-hui, 2007).

- Ethyl 4-oxobutyrate-2-14 C was used in a study to trace the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries, demonstrating the compound's role in food chemistry and biosynthesis studies (G. Fagan et al., 1981).

Chemical Characterization and Analysis

- Research on ethyl 4-R-2,4-dioxobutyrates (R = phenyl, 2-furyl) at a palladium black catalyst revealed that these compounds, including ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate, are primarily converted to ethyl 4-R-2-hydroxy-4-oxobutyrates. This finding is significant for understanding the chemical properties and reactions of these compounds (V. Slavinska et al., 2006).

- Ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate, a compound related to Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate, was synthesized and characterized using various NMR techniques, underscoring the importance of these compounds in advanced NMR studies (Li Bao-lin, 2007).

Potential Therapeutic Applications

- Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound similar to Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate, was studied for its pharmacological properties as a disease-modifying antirheumatic drug (DMARD), indicating potential therapeutic applications (A. Baba et al., 1998).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-14(16)8-7-12(15)11-6-5-10(17-2)9-13(11)18-3/h5-6,9H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHBSCNBIPZSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645811 |

Source

|

| Record name | Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate | |

CAS RN |

858445-94-0 |

Source

|

| Record name | Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.